(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone
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Overview
Description
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13ClFNO3. It is characterized by the presence of a chloro, fluoro, and methoxy group on a phenyl ring, along with a morpholino group attached to a methanone moiety.
Preparation Methods
The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzaldehyde and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 6-chloro-2-fluoro-3-methoxybenzaldehyde is reacted with morpholine in the presence of a base to form the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The methanone moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Scientific Research Applications
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular processes and pathways.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Research: The compound serves as a model substrate in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), by binding to their active sites. This inhibition leads to the modulation of various cellular processes, including RNA methylation and gene expression .
Comparison with Similar Compounds
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone can be compared with other similar compounds, such as:
(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidino)methanone: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.
(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidino)methanone: The presence of a pyrrolidine ring in place of the morpholine ring can lead to variations in reactivity and pharmacological effects.
(6-Chloro-2-fluoro-3-methoxyphenyl)(azetidino)methanone: The azetidine ring in this compound may impart unique chemical and biological properties compared to the morpholine-containing compound.
Properties
Molecular Formula |
C12H13ClFNO3 |
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Molecular Weight |
273.69 g/mol |
IUPAC Name |
(6-chloro-2-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
InChI Key |
XOKBZVZXEMHISG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)N2CCOCC2)F |
Origin of Product |
United States |
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